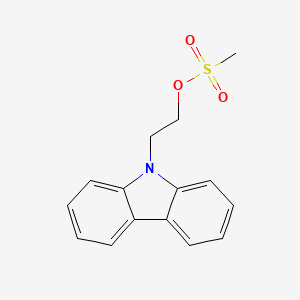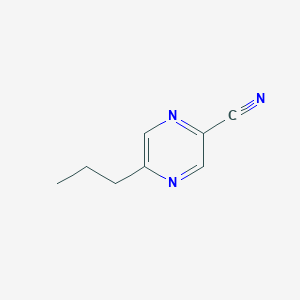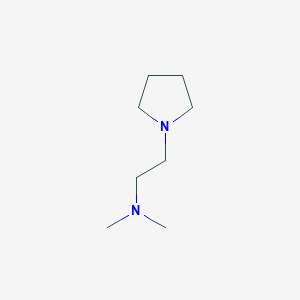
3-Methoxy-1-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₃ It is a derivative of naphthalene, where a methoxy group (-OCH₃) is attached to the third carbon and a nitro group (-NO₂) is attached to the first carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-nitronaphthalene typically involves the nitration of 3-methoxynaphthalene. The nitration process is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of solid superacid catalysts such as sulfated zirconia (SO₄²⁻/ZrO₂) has been explored to enhance the efficiency and selectivity of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound yields 3-methoxy-1-aminonaphthalene.
Substitution: Depending on the substituent introduced, various derivatives of 3-methoxynaphthalene can be formed.
Applications De Recherche Scientifique
3-Methoxy-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-nitronaphthalene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules. These interactions can modulate various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxy-1-nitronaphthalene: Similar but with the methoxy group on the second carbon, leading to different reactivity and properties.
Uniqueness
3-Methoxy-1-nitronaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research .
Propriétés
Numéro CAS |
38396-09-7 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-methoxy-1-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3 |
Clé InChI |
VCXGNFZQQGASMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)






